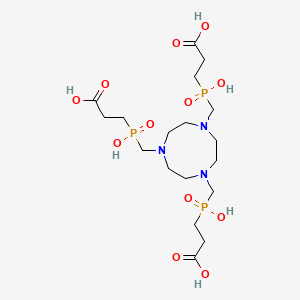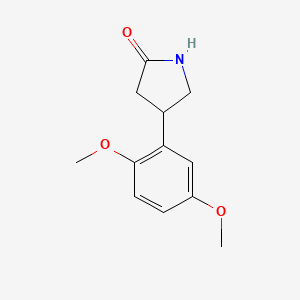
3-Bromo-5-ethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethylbenzaldehyde is a chemical compound with the CAS Number: 1289006-53-6 . It has a molecular weight of 213.07 .
Molecular Structure Analysis
The molecular formula of this compound is C9H9BrO . For a detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and it should be stored at 2-8°C .Applications De Recherche Scientifique
3-Bromo-5-ethylbenzaldehyde has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and fragrances. It is also used as an intermediate in the synthesis of organic compounds, such as benzimidazoles, thiophenes, and other aromatic compounds. Additionally, this compound is used in the synthesis of drugs, such as antifungal agents, and it has been used in the development of new drugs and other compounds.
Mécanisme D'action
3-Bromo-5-ethylbenzaldehyde is converted to the corresponding carboxylic acid by the action of certain enzymes, such as carboxylesterases. This reaction is catalyzed by the enzyme, which is then converted to the desired aldehyde product. The reaction is reversible and the product can be recycled to the starting material.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has been found to have an antifungal activity. Additionally, this compound has been found to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Bromo-5-ethylbenzaldehyde in laboratory experiments has several advantages. It is relatively easy to synthesize and is readily available. Additionally, it is a versatile compound that can be used in a variety of applications. However, this compound can be toxic and should be handled with caution. It is also important to note that this compound is a volatile compound and should be stored in an airtight container.
Orientations Futures
There are a number of potential future directions for 3-Bromo-5-ethylbenzaldehyde. It could be used in the development of new drugs, such as antifungal agents, and it could be used in the synthesis of other aromatic compounds. Additionally, this compound could be used in the synthesis of other pharmaceuticals, such as anti-inflammatory agents, and in the development of new fragrances. Finally, this compound could be used in the synthesis of new dyes and pigments.
Méthodes De Synthèse
3-Bromo-5-ethylbenzaldehyde is synthesized using an acid-catalyzed condensation reaction of bromobenzene and ethylbenzene. This reaction involves the formation of an intermediate, which is then converted to the desired aldehyde product. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at a temperature of about 70 °C.
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-5-ethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMWGNXTRXJGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(Dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/structure/B6358800.png)
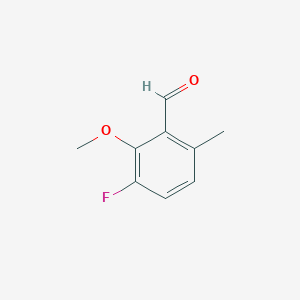
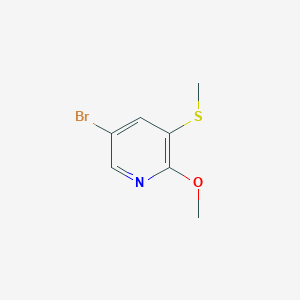
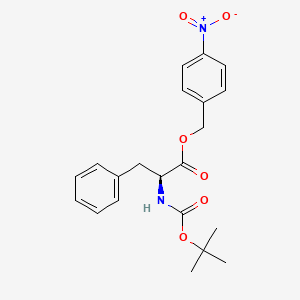

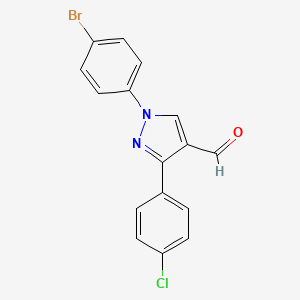


![Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine](/img/structure/B6358888.png)
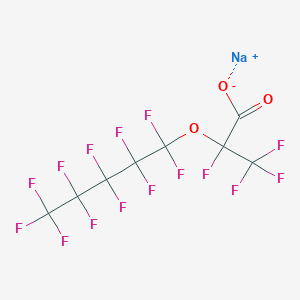
![Naphthalen-1-yl-(S)-[(1R)-phenylethylamino]-acetonitrile](/img/structure/B6358899.png)

